Phosphonic dichloride, (2-chlorohex-1-enyl)-
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Overview
Description
Phosphonic dichloride, (2-chlorohex-1-enyl)-, is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 2-chlorohex-1-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (2-chlorohex-1-enyl)-, can be synthesized through the reaction of 2-chlorohex-1-ene with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often involve elevated temperatures and the use of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of phosphonic dichloride, (2-chlorohex-1-enyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphonic dichloride, (2-chlorohex-1-enyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as alcohols, amines, and thiols, leading to the formation of phosphonate esters, amides, and thiophosphonates.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of phosphonic dichloride, (2-chlorohex-1-enyl)-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with the presence of a base like triethylamine.
Oxidation Reactions: Hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Phosphonate esters, amides, and thiophosphonates.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Phosphonic dichloride, (2-chlorohex-1-enyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic dichloride, (2-chlorohex-1-enyl)-, involves its reactivity with nucleophiles, leading to the formation of various phosphonate derivatives. The molecular targets and pathways involved depend on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but with a phenyl group instead of the 2-chlorohex-1-enyl moiety.
Methylphosphonic dichloride: Contains a methyl group instead of the 2-chlorohex-1-enyl moiety.
Ethylphosphonic dichloride: Contains an ethyl group instead of the 2-chlorohex-1-enyl moiety.
Uniqueness
Phosphonic dichloride, (2-chlorohex-1-enyl)-, is unique due to the presence of the 2-chlorohex-1-enyl group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
63869-30-7 |
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Molecular Formula |
C6H10Cl3OP |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
(Z)-2-chloro-1-dichlorophosphorylhex-1-ene |
InChI |
InChI=1S/C6H10Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h5H,2-4H2,1H3/b6-5- |
InChI Key |
LMKFDUVACNJAEN-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C(=C/P(=O)(Cl)Cl)/Cl |
Canonical SMILES |
CCCCC(=CP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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